molecular formula C18H19N5O3 B11992765 2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11992765
M. Wt: 353.4 g/mol
InChI Key: BMNFTPZJLMTJRE-YBFXNURJSA-N
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Description

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 4-ethoxy-3-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzotriazole moiety can interact with metal ions, forming stable complexes that can inhibit enzymatic activities. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The compound’s overall activity is a result of these interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide
  • 2-(1H-Benzotriazol-1-yl)-1-(2-chloro-benzo-yl)ethyl 4-methyl-benzoate

Uniqueness

2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy and methoxy groups on the phenyl ring enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19N5O3/c1-3-26-16-9-8-13(10-17(16)25-2)11-19-21-18(24)12-23-15-7-5-4-6-14(15)20-22-23/h4-11H,3,12H2,1-2H3,(H,21,24)/b19-11+

InChI Key

BMNFTPZJLMTJRE-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)OC

Origin of Product

United States

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